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Compound of Interest

Compound Name: Dimethyl pyridine-2,6-carboxylate

Cat. No.: B132725 Get Quote

Interpreting the Mass Spectrum of Dimethyl
Pyridine-2,6-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, mass spectrometry stands

as a cornerstone analytical technique for molecular characterization. Understanding the

fragmentation patterns of a molecule under mass spectrometric analysis provides invaluable

insights into its structure and stability. This guide offers a detailed interpretation of the mass

spectrum fragmentation pattern of dimethyl pyridine-2,6-carboxylate, presenting a

comparative analysis with its structural isomers, dimethyl pyridine-2,3-dicarboxylate and

dimethyl pyridine-3,5-dicarboxylate.

Comparative Fragmentation Analysis
The mass spectra of dimethyl pyridine-2,6-carboxylate and its isomers exhibit distinct

fragmentation patterns, providing a clear basis for their differentiation. The quantitative data for

the most significant fragments are summarized in the table below.
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Compound
Molecular Ion (M+)
[m/z]

Base Peak [m/z]
Key Fragment Ions
[m/z] (Relative
Intensity %)

Dimethyl pyridine-2,6-

carboxylate
195 137

164, 136, 105, 77,

59[1]

Dimethyl pyridine-2,3-

dicarboxylate
195 164 136, 105, 77

Dimethyl pyridine-3,5-

dicarboxylate
195 164 136, 105, 77[2]

Note: Relative intensities for dimethyl pyridine-2,3-dicarboxylate are estimated from the

graphical data available from the NIST WebBook.[3]

The mass spectrum of dimethyl pyridine-2,6-carboxylate shows a molecular ion peak at an

m/z of 195, which corresponds to its molecular weight.[1] The most abundant fragment ion, the

base peak, is observed at m/z 137. Other significant fragments are seen at m/z 164, 136, 105,

77, and 59.[1]

In contrast, both dimethyl pyridine-2,3-dicarboxylate and dimethyl pyridine-3,5-dicarboxylate

also present a molecular ion peak at m/z 195 but show a base peak at m/z 164.[2][3] This

difference in the base peak is a critical distinguishing feature between the 2,6-isomer and the

2,3- and 3,5-isomers.

Experimental Protocols
The data presented in this guide is typically acquired using Gas Chromatography-Mass

Spectrometry (GC-MS). The following is a representative protocol for the analysis of dimethyl

pyridine dicarboxylates.

Sample Preparation:

A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or

dichloromethane. For quantitative analysis, a known amount of an internal standard may be

added.
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GC-MS Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B GC or similar.

Mass Spectrometer: Agilent 5977A MSD or similar.

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is

suitable for separation.

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 15 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-300.

Fragmentation Pathway of Dimethyl Pyridine-2,6-
carboxylate
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The fragmentation of dimethyl pyridine-2,6-carboxylate upon electron ionization can be

rationalized through a series of characteristic bond cleavages. The proposed fragmentation

pathway is illustrated in the diagram below.

Dimethyl pyridine-2,6-carboxylate
(m/z 195)

[M - OCH3]+
(m/z 164)- OCH3

[M - COOCH3]+
(m/z 136)

- COOCH3

[COOCH3]+
(m/z 59)

[M - COOCH3]+
(m/z 136) -> [M - COOCH3 - H]+

(m/z 137)

[C6H4NCO]+
(m/z 105)

- OCH3

[C5H4N]+
(m/z 77)

- CO
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Caption: Proposed mass spectral fragmentation pathway of dimethyl pyridine-2,6-
carboxylate.

The initial ionization event forms the molecular ion at m/z 195. A primary fragmentation route

involves the loss of a methoxy radical (•OCH3) to form the ion at m/z 164. A more dominant

fragmentation pathway is the loss of a carbomethoxy radical (•COOCH3) to yield the ion at m/z

136, which can then lose a hydrogen atom to form the stable base peak at m/z 137.

Subsequent fragmentations of the m/z 136 ion can lead to the formation of the ion at m/z 105

through the loss of a methoxy group, which can then lose carbon monoxide to produce the

pyridyl cation at m/z 77. The ion at m/z 59 corresponds to the carbomethoxy cation itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. dimethyl pyridine-2,6-dicarboxylate (5453-67-8) for sale [vulcanchem.com]

2. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
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dimethyl pyridine-2,6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132725#interpreting-the-mass-spectrum-
fragmentation-pattern-of-dimethyl-pyridine-2-6-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.vulcanchem.com/product/vc21117498
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-pyridine-3_5-dicarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-pyridine-3_5-dicarboxylate
https://webbook.nist.gov/cgi/inchi?ID=C605389&Mask=200
https://www.benchchem.com/product/b132725#interpreting-the-mass-spectrum-fragmentation-pattern-of-dimethyl-pyridine-2-6-carboxylate
https://www.benchchem.com/product/b132725#interpreting-the-mass-spectrum-fragmentation-pattern-of-dimethyl-pyridine-2-6-carboxylate
https://www.benchchem.com/product/b132725#interpreting-the-mass-spectrum-fragmentation-pattern-of-dimethyl-pyridine-2-6-carboxylate
https://www.benchchem.com/product/b132725#interpreting-the-mass-spectrum-fragmentation-pattern-of-dimethyl-pyridine-2-6-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b132725?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

